

Spectroscopic Profile of 4,6-Dibromobenzo[d]thiazol-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dibromobenzo[d]thiazol-2-amine

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of dibrominated aminobenzothiazoles, with a specific focus on **4,6-Dibromobenzo[d]thiazol-2-amine**. While a complete experimental dataset for **4,6-Dibromobenzo[d]thiazol-2-amine** is not readily available in peer-reviewed literature, this document compiles essential identification information and presents a detailed spectroscopic dataset for the closely related isomer, 4,7-Dibromobenzo[d]thiazol-2-amine, as a valuable reference. Furthermore, this guide outlines detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable for the characterization of this class of compounds.

Introduction

Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. The introduction of bromine atoms onto the benzothiazole scaffold provides a versatile handle for further synthetic modifications through cross-coupling reactions, enabling the development of novel therapeutic agents and functional materials. **4,6-Dibromobenzo[d]thiazol-2-amine**

(CAS No. 16582-60-8) is a member of this important class of compounds. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and structural elucidation.

Compound Identification

Property	Value
Compound Name	4,6-Dibromobenzo[d]thiazol-2-amine
CAS Number	16582-60-8[1]
Molecular Formula	C ₇ H ₄ Br ₂ N ₂ S[1]
Molecular Weight	307.997 g/mol [1]
Purity	Typically ≥97%

Spectroscopic Data Summary

As of the date of this publication, a complete, experimentally verified spectroscopic dataset for **4,6-Dibromobenzo[d]thiazol-2-amine** is not available in the public domain. However, the data for the isomeric 4,7-Dibromobenzo[d]thiazol-2-amine is provided below as a reference for researchers working with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 4,7-Dibromobenzo[d]thiazol-2-amine

¹H NMR (DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.09	br s	-	2H	-NH ₂
7.39	d	8.3	1H	Ar-H
7.12	d	8.3	1H	Ar-H

¹³C NMR (DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
166.7	C2
151.2	C7a
134.0	C3a
130.6	Ar-C
124.9	Ar-C
112.1	C4/C7
109.9	C4/C7

Infrared (IR) Spectroscopy Data of 4,7-Dibromobenzo[d]thiazol-2-amine

Sample Phase: KBr Pellet

Wavenumber (cm ⁻¹)	Assignment
3470, 3177	N-H stretch
1634	N-H bend
1530	C=N stretch

Mass Spectrometry (MS) Data of 4,7-Dibromobenzo[d]thiazol-2-amine

Ionization Mode: High-Resolution Mass Spectrometry (HRMS)

Parameter	Value
Calculated m/z for $C_7H_5Br_2N_2S^+$	306.8533
Found m/z	306.8540

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of dibrominated aminobenzothiazoles.

Synthesis of Dibrominated 2-Aminobenzothiazoles

A common route for the synthesis of dibrominated 2-aminobenzothiazoles involves the electrophilic bromination of 2-aminobenzothiazole.

- **Materials:** 2-Aminobenzothiazole, bromine, and a suitable solvent such as acetic acid.
- **Procedure:** To a solution of 2-aminobenzothiazole in the chosen solvent, a solution of bromine is added dropwise with stirring. The reaction temperature is typically controlled to ensure selective bromination. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation, followed by filtration, washing, and recrystallization to yield the purified dibrominated product.

NMR Spectroscopy

- **Instrumentation:** A 300 or 500 MHz NMR spectrometer.
- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- **1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

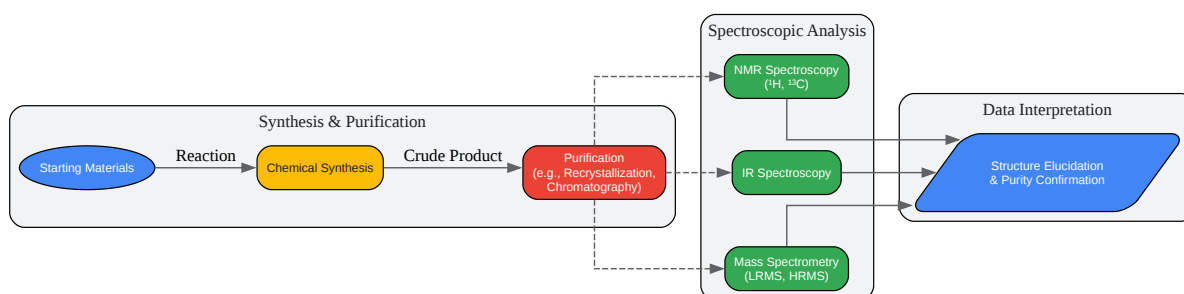
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

- **Instrumentation:** A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Data Acquisition:** Infuse the sample solution into the mass spectrometer and acquire the spectrum. For compounds with bromine, a characteristic isotopic pattern for the molecular ion (M , $M+2$, $M+4$) should be observed.
- **Data Analysis:** Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. For HRMS data, the elemental composition can be confirmed from the accurate mass measurement.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like **4,6-Dibromobenzo[d]thiazol-2-amine**.



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References

- 1. calpaclab.com [calpaclab.com]
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